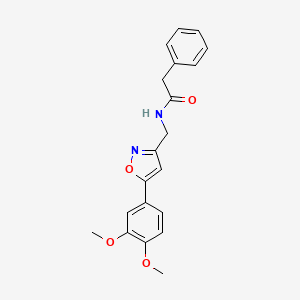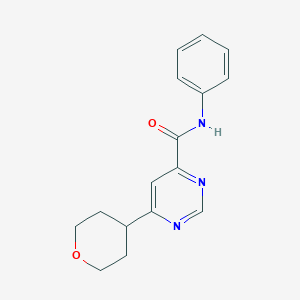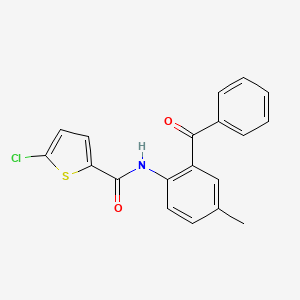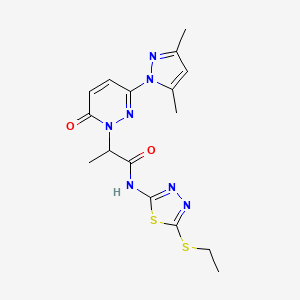![molecular formula C16H14N2O2S B2722208 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 312604-87-8](/img/structure/B2722208.png)
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity . Another study reported the synthesis of twin chiral carboxamide compounds via slow-evaporation style .Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a planar ring, with the aromaticity characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazoles are known to undergo various chemical reactions due to their unique structure. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Molecular Characterization and Biological Activity
A study highlighted the synthesis and molecular characterization of a thiazole-based heterocyclic amide, closely related to the specified compound. This research involved experimental and theoretical investigations, including single-crystal X-ray diffraction and density functional theory (DFT) modeling. The compound exhibited good antimicrobial activity against a range of microorganisms, suggesting potential for pharmacological and medical applications beyond its initial characterization (Cakmak et al., 2022).
Synthesis and Reactivity
Another study focused on the synthesis and reactivity of a furan-2-carboxamide derivative, exploring its potential in creating electrophilic substitution reactions. This research contributes to understanding the chemical reactivity and potential applications of furan-carboxamide derivatives in synthesizing novel compounds with specific properties (Aleksandrov & El’chaninov, 2017).
Chemoselective Protection
Research into the chemoselective protection of heteroaromatic aldehydes highlights the utility of furan-2-carboxamide derivatives in protecting aldehydes during synthetic processes. This study showcases the adaptability of such compounds in complex chemical reactions, providing a methodology for selective synthesis (Carpenter & Chadwick, 1985).
Enzymatic Polymerization
Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides, related to the furan-carboxamide backbone, demonstrate promising applications as sustainable alternatives to traditional polyamides. This exploration into enzymatic polymerization opens pathways for developing high-performance materials with significant commercial interest, highlighting the broader implications of furan-carboxamide derivatives in material science (Jiang et al., 2015).
Antimicrobial Activity and QSAR Studies
A study on the synthesis, antimicrobial activity, and QSAR (Quantitative Structure-Activity Relationship) analysis of furan-3-carboxamides reveals the compound's potential in developing antimicrobial agents. Through structural modifications and biological assessments, the research provides insights into the antimicrobial capabilities of furan-carboxamide derivatives, contributing to the search for novel antimicrobial compounds (Zanatta et al., 2007).
Future Directions
The future directions for the study of “N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given the wide range of biological activities exhibited by thiazoles, there is potential for the development of new drugs based on these compounds .
Mechanism of Action
Target of Action
The primary targets of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide It is known that thiazole derivatives, which include this compound, have a wide range of biological activities . They can interact with various biological targets, leading to diverse therapeutic effects .
Mode of Action
The exact mode of action of This compound Thiazole derivatives are known to interact with their targets in a variety of ways . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .
Biochemical Pathways
The specific biochemical pathways affected by This compound Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .
properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-5-6-12(11(2)8-10)13-9-21-16(17-13)18-15(19)14-4-3-7-20-14/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSKGDNYXOUKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2722129.png)
![Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine](/img/structure/B2722130.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2722135.png)
![7-[(2-cyclohex-1-en-1-ylethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2722136.png)
![3-[2,5-Dioxo-1-(3,4,5-trimethoxyphenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2722137.png)
![[3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2722138.png)



![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2722144.png)

![[Butyl(phenyl)sulfamoyl]dimethylamine](/img/structure/B2722147.png)